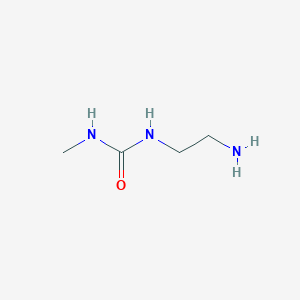

1-(2-Aminoethyl)-3-methylurea

説明

Amines are derivatives of ammonia, in which one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group . They are classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom .

Molecular Structure Analysis

Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with nitrous acid . The specific reactions of “1-(2-Aminoethyl)-3-methylurea” are not detailed in the sources I found.Physical and Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They can be gases, liquids, or solids at room temperature. Amines are polar and can participate in hydrogen bonding, which affects their boiling points and water solubility .科学的研究の応用

Mechanistic Studies in Bioorganic Chemistry

1-(2-Aminoethyl)-3-methylurea and its derivatives have been studied for their role in biochemical processes. For example, a study revealed the isomerization and metabolic pathways of hydroxylamines like 1-hydroxy-1-phenyl-3-methylurea in rats, suggesting a mechanism involving resonance-stabilized nitrenium ions (Sternson & Gammans, 1975).

Applications in Synthetic Chemistry

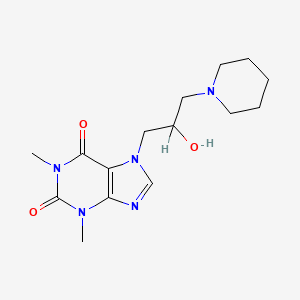

In synthetic chemistry, compounds related to this compound have been used to create novel substances. For instance, novel 3-methylxanthine derivatives have been synthesized from compounds like 4-amino-3-methyluracil, a process related to the study of methylurea derivatives (Zhao Ji-quan, 2012).

Enzymatic Reactions and Protein Methylation

In enzymology, derivatives of this compound have been identified as products of enzymatic reactions involving protein methylation. For example, protein methylase I from calf thymus produces methylated amino acid derivatives, indicating the potential involvement of methylurea derivatives in protein methylation processes (Paik & Kim, 1968).

Use in Oligonucleotide Synthesis

Another application is in the field of oligonucleotide synthesis, where derivatives of this compound are used as protecting groups. A study demonstrated the use of 2-(N-formyl-N-methyl)aminoethyl deoxyribonucleoside phosphoramidite in the cost-efficient synthesis of therapeutic oligonucleotides, highlighting the utility of these derivatives in nucleic acid chemistry (Grajkowski et al., 2001).

Research in Pharmaceutical Chemistry

In pharmaceutical chemistry, derivatives like 1-(2-aminoethyl)-3-(substituted phenyl)thioureas have been explored for their antihypertensive properties, demonstrating the potential of this compound derivatives in drug development (Tilley et al., 1980).

Structural and Conformational Studies

Structural studies of related compounds, like 1-hydroxy-3-methylurea, provide insights into the molecular conformation and interactions of urea derivatives. This research can inform the understanding of how similar compounds interact at a molecular level (Nielsen et al., 1993).

NMR Spectroscopy and Enantiodifferentiation

Some derivatives of this compound have been used as chiral solvating agents (CSAs) in NMR spectroscopy, particularly for the enantiodifferentiation of amino acid derivatives. This application demonstrates the utility of these compounds in analytical chemistry (Recchimurzo et al., 2020).

作用機序

Safety and Hazards

The safety and hazards associated with amines depend on their specific structure. Some amines can be harmful if swallowed, toxic in contact with skin, and cause severe skin burns and eye damage . It’s important to handle them with appropriate personal protective equipment and follow safety guidelines .

特性

IUPAC Name |

1-(2-aminoethyl)-3-methylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O/c1-6-4(8)7-3-2-5/h2-3,5H2,1H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFPCCTYAJBRAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474449 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75930-29-9 | |

| Record name | Urea, N-(2-aminoethyl)-N'-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

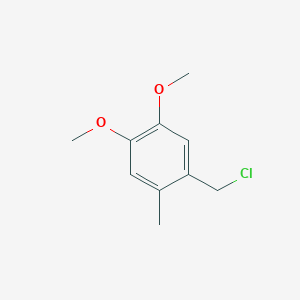

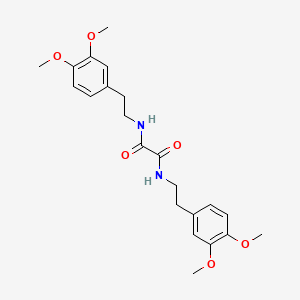

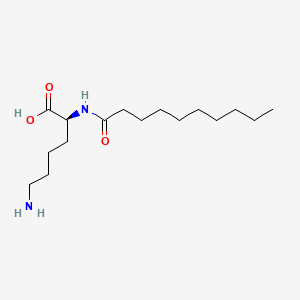

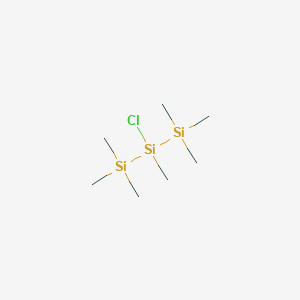

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2,4-Dimethylphenyl)thio]acetic acid](/img/structure/B3056922.png)

![3-Butenoic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (2S)-](/img/structure/B3056927.png)